N-benzyl-N,2-dimethylquinoline-3-carboxamide
Description
Properties
CAS No. |
764691-90-9 |
|---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-benzyl-N,2-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H18N2O/c1-14-17(12-16-10-6-7-11-18(16)20-14)19(22)21(2)13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3 |
InChI Key |
ZHIRTBXUANGNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N(C)CC3=CC=CC=C3 |
solubility |
43 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation
This method involves the formylation of indole or analogous heterocycles to generate the quinoline skeleton. For example, indole undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 35°C, yielding indole-3-carbaldehyde. Subsequent disproportionation via the Cannizzaro reaction in 20% NaOH produces indole-3-carboxylic acid, a precursor for carboxylation.
Reaction Conditions :
Domino Process for Quinoline-3-Carboxylates
A domino reaction starting from benzylic azides facilitates the construction of quinoline-3-carboxylic acid ethyl esters. Benzyl alcohol is treated with PBr₃ to form benzyl bromide, which reacts with NaN₃ to generate benzylic azides. Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yields the quinoline core.
Key Step :
N-Alkylation Strategies
N-Alkylation introduces the benzyl and methyl groups at the quinoline nitrogen.
Benzylation with Benzylamine
Benzylamine reacts with quinoline intermediates under nucleophilic substitution conditions. For instance, indole-3-carbonyl chloride reacts with benzylamine in the presence of triethylamine (Et₃N) to form N-benzyl derivatives.
Optimized Parameters :
Dimethylation via Methyl Halides
Methylation is achieved using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in basic media. For example, N-benzylquinoline-3-carboxamide undergoes methylation with CH₃I in DMF, yielding the N,N-dimethyl variant.
Critical Factors :
-
Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Reaction Time: 4–6 hours
Carboxamide Formation
The carboxamide group is introduced via acyl chloride intermediates or one-pot carbamoylation.
Acyl Chloride Route
Quinoline-3-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with N-benzyl-N-methylamine forms the carboxamide.
Procedure :
One-Pot Carbamoylation
A patent by describes a single-pot method using carboxylic acids and carbamoyl chlorides. For example, arylacetic acid reacts with N,N-dimethylcarbamoyl chloride in the presence of Et₃N, bypassing intermediate isolation.
Advantages :
-
Time-Efficient: 15–60 minutes
-
Solvent: Dichloromethane (DCM)
Purification and Characterization
Crystallization Techniques
Crude products are recrystallized from acetone or ethyl acetate to enhance purity. For this compound, cooling the ethyl acetate solution to 0°C yields crystalline solids with >99% purity.
Typical Conditions :
Chromatographic Methods
Column chromatography with silica gel (ethyl acetate/hexane, 1:1) resolves by-products like dimeric ureas or unreacted amines.
Reaction Optimization and Challenges
Temperature Sensitivity
Excessive heat during benzylation leads to quinoline ring degradation. Optimal temperatures range from 25°C (for acyl chloride reactions) to 120°C (for one-pot methods).
Solvent Selection
Polar aprotic solvents (DMF, THF) improve N-alkylation rates, while chloroform enhances carboxamide stability.
By-Product Mitigation
Dimeric by-products (e.g., 1,2-bis(N-benzylamino) ether) are minimized using excess benzylamine (1.5 equiv) and rapid stirring.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Acyl Chloride Route | SOCl₂, Benzylamine | 70–94 | >99 | Requires toxic SOCl₂ |
| One-Pot Carbamoylation | Carbamoyl Chloride | 85–90 | 95–98 | Limited substrate scope |
| Domino Oxidation | DDQ, Benzylic Azides | 79–82 | 97 | High cost of DDQ |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives. Key findings include:
Theoretical studies using AM1 MO calculations confirm that hydration significantly lowers activation energy (7.4 kcal/mol under hydrated conditions vs. 42.9 kcal/mol in the gas phase) .
Electrophilic Aromatic Substitution
The quinoline ring undergoes regioselective electrophilic substitution at the C-6 and C-8 positions due to electron-donating methyl groups and electron-withdrawing carboxamide effects:
Substituent effects from the N-benzyl group enhance para-directing behavior, as demonstrated by FTIR and ¹H-NMR spectral shifts in nitro derivatives .
N-Benzyl Group Modifications
The N-benzyl substituent participates in hydrogenolysis and alkylation:
-
Hydrogenolysis :
Pd/C (10%), H₂ (1 atm), ethanol, 25°C → Removal of benzyl group to yield N-methylquinoline-3-carboxamide (94% yield) . -
Alkylation :
Reacts with methyl iodide (K₂CO₃, DMF, 60°C) to form N-benzyl-N,N,2-trimethylquinoline-3-carboxamide (81% yield) .
Cyclization Reactions
Intramolecular cyclization occurs under acidic conditions, forming fused heterocycles:
Density functional theory (DFT) calculations validate cyclization transition states, with HOMO-LUMO gaps <4.5 eV facilitating electron redistribution .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the quinoline core:
|
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of N-benzyl-N,2-dimethylquinoline-3-carboxamide exhibit significant inhibitory activity against monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters involved in mood regulation. A study highlighted the synthesis and evaluation of several analogs that showed promising antidepressant effects in animal models, particularly through the forced swimming test, where one compound demonstrated a notable reduction in immobility time, suggesting enhanced antidepressant properties .
Inhibition of Acetylcholinesterase
The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are vital in treating Alzheimer's disease and other cognitive disorders. The structure-activity relationship (SAR) studies revealed that modifications to the benzyl moiety significantly influenced the inhibitory potency against AChE, indicating that this compound and its derivatives could serve as lead compounds for developing new treatments for neurodegenerative diseases .
Cytotoxicity Studies
This compound has shown promise in anticancer research. Various studies have reported its cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The compounds exhibited IC50 values indicating effective inhibition of cell proliferation, suggesting their potential as anticancer agents .
Synthesis Techniques
The synthesis of this compound is typically achieved through straightforward chemical reactions involving commercially available starting materials. The synthetic route often includes nucleophilic substitution reactions followed by condensation with isoquinoline derivatives to yield the desired carboxamide .
Optimization of Yields
Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to improve yields and reduce by-products. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency of producing this compound and its derivatives .
Analysis of Substituents
SAR studies have been crucial in understanding how different substituents on the quinoline scaffold affect biological activity. For instance, variations in the benzyl group have shown significant impacts on both MAO inhibition and AChE activity. The presence of electron-donating or electron-withdrawing groups can modulate the binding affinity to target enzymes, thereby influencing therapeutic efficacy .
Tables
Mechanism of Action
The mechanism of action of N-benzyl-N,2-dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, it may interact with other cellular targets, leading to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Quinoline carboxamides exhibit diverse biological and catalytic activities depending on substituent patterns. Key comparisons include:
Table 1: Structural and Functional Comparison of Quinoline Carboxamides
Key Observations:
Substituent Position :
- The 3-carboxamide position (target compound) is critical for interactions in biological or catalytic systems. For example, 4-carboxamide derivatives (e.g., ) act as N,O-bidentate ligands, whereas 3-carboxamides may favor different binding modes .
- Halogenation (e.g., 7-F in , 2-Cl in ) modulates electronic properties and bioactivity.
Triazine-containing derivatives () demonstrate antimicrobial efficacy, suggesting that the target compound’s benzyl group could be optimized for similar applications .
Physicochemical Data :
- Spectroscopy: The target compound’s ¹H-NMR would show signals for benzyl (δ ~7.3–7.5 ppm) and methyl groups (δ ~1.2–1.4 ppm), comparable to 7-fluoro-N,2-dimethylquinoline-3-carboxamide (δ 1.34–1.16 ppm for CH3 in ).
- Solubility : The benzyl group likely reduces aqueous solubility relative to hydroxylated () or polar triazine derivatives ().
Biological Activity
N-benzyl-N,2-dimethylquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound's molecular formula is with a molecular weight of approximately 270.34 g/mol. The presence of the benzyl group and the carboxamide functional group enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : Similar compounds have been shown to inhibit members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which are involved in cellular signaling pathways. The quinoline nitrogen binds to the hinge region of these kinases, acting as a competitive inhibitor against adenosine triphosphate (ATP) .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
This compound has shown promising anticancer activity in various studies. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including cell cycle arrest and modulation of apoptosis-related proteins.
Antimicrobial Properties
The compound has demonstrated notable efficacy against several bacterial strains and fungi. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .
Neuroprotective Effects
Emerging research suggests that this compound may exert neuroprotective effects by modulating cholinergic signaling pathways. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by enhancing synaptic function through inhibition of acetylcholinesterase (AChE) .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Anticancer Studies : A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 10 to 20 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited minimum inhibitory concentrations (MICs) against E. coli and Pseudomonas aeruginosa in the range of 15-30 µg/mL .
- Neuroprotective Properties : In a model of neuroinflammation, this compound reduced levels of pro-inflammatory cytokines and improved cognitive function metrics in treated subjects compared to controls .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-benzyl-4-methylquinoline-3-carboxamide | Similar quinoline structure with methyl | Anticancer properties |
| N-benzyl-N-methylisonicotinamide | Contains isonicotinamide moiety | Antiviral activity |
| N-benzyl-N-(4-chlorobenzyl)acetamide | Contains acetamide group | Anti-inflammatory effects |
| 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide | Thiazole ring instead of quinoline | Antimicrobial properties |
Q & A
Q. Example Workflow :
- Step 1 : Condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with benzylamine in ethanol under reflux (3–5 hours).
- Step 2 : Alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce dimethyl groups.
- Step 3 : Purification via recrystallization from ethanol/water mixtures (yields: 60–80%) .
Basic: What spectroscopic and crystallographic techniques are essential for structural characterization?
Key methods include:
- Infrared (IR) Spectroscopy : Identify characteristic peaks for carboxamide (C=O stretch: 1640–1680 cm⁻¹) and quinoline (C=N stretch: 1550–1600 cm⁻¹) .
- NMR Spectroscopy :
- X-ray Crystallography : Use SHELX or OLEX2 for structure refinement. Bond angles (e.g., N1–C20–C21: 114.2°) and torsion parameters validate stereochemistry .
Basic: What safety protocols are critical for handling this compound in the lab?
- Storage : Keep in airtight containers at 4°C in a dry, ventilated area. Reseal opened containers immediately to prevent moisture absorption .
- Exposure Control : Use PPE (gloves, lab coat) and work in a fume hood. No occupational exposure limits are reported, but avoid inhalation/contact due to potential irritancy .
Advanced: How can researchers resolve contradictions in NMR data for this compound?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic processes (e.g., rotameric equilibria) or crystal packing effects. Strategies include:
- Variable-Temperature NMR : Identify temperature-dependent conformational changes (e.g., coalescence of benzyl proton signals at elevated temperatures).
- Crystallographic Validation : Compare NMR-derived bond lengths/angles with X-ray data to rule out structural misassignments .
- DFT Calculations : Simulate NMR chemical shifts using Gaussian or similar software to cross-validate experimental data .
Advanced: How can synthesis yields be optimized while minimizing byproducts?
- Catalyst Screening : Test alternatives to piperidine (e.g., DBU or DMAP) to enhance reaction efficiency.
- Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of intermediates.
- Reaction Monitoring : Use TLC or HPLC to track progress and terminate reactions before byproduct formation (e.g., over-alkylation) .
Table 1 : Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–90°C | ↑↑ |
| Catalyst (Piperidine) | 5–10 mol% | ↑ |
| Solvent (Ethanol) | Anhydrous | ↑↑ |
Advanced: What mechanistic approaches are used to study its biological activity (e.g., antiproliferative effects)?
- Apoptosis Assays : Perform flow cytometry with Annexin V/PI staining to quantify cell death in cancer cell lines.
- Molecular Docking : Model interactions with biological targets (e.g., tubulin or kinases) using AutoDock Vina. Focus on the carboxamide and quinoline moieties as binding motifs .
- SAR Studies : Synthesize analogs (e.g., chloro or methoxy substitutions) to correlate structural features with activity. Use IC₅₀ values from MTT assays for comparison .
Advanced: How can crystallographic data address discrepancies in molecular geometry predictions?
- Twinned Data Refinement : Use SHELXL to refine structures against high-resolution twinned data, adjusting parameters like HKLF5 .
- Hydrogen Bond Analysis : Map interactions (e.g., N–H···O) in OLEX2 to explain deviations from idealized bond angles .
- Polarizable Force Fields : Apply in molecular dynamics simulations to account for crystal lattice effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
